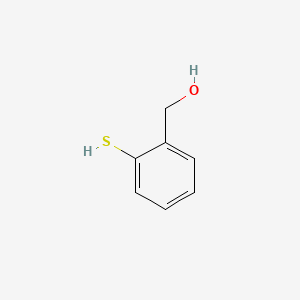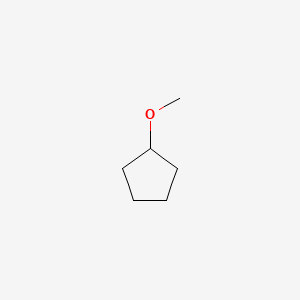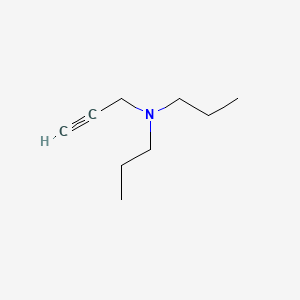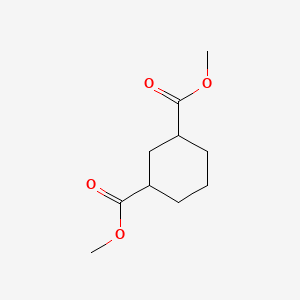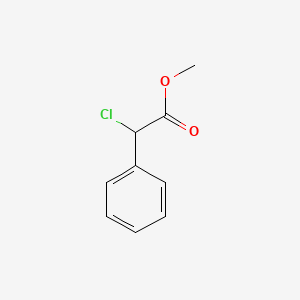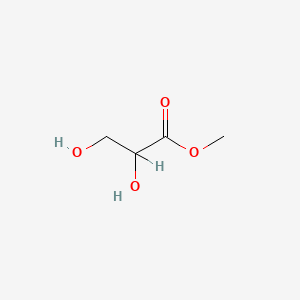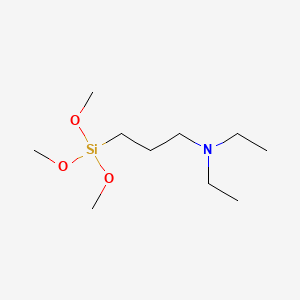
N,N-Diéthyl-3-(triméthoxysilyl)propan-1-amine
Vue d'ensemble
Description
(N,N-Diethyl-3-aminopropyl)trimethoxysilane is a superior grade silane coupling agent with the CAS No.: 2550-32-9 and the chemical formula: C10H25NO3Si . It is extensively used in pharmaceuticals, agrochemicals, and materials science . It functionalizes substrates with alkoxysilane molecules .
Chemical Reactions Analysis
(N,N-Diethyl-3-aminopropyl)trimethoxysilane can be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts . It can also be immobilized on mesoporous silicas (SBA-15) to be used as adsorbents to capture CO2 .Physical And Chemical Properties Analysis
(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a boiling point of 120 °C/20 mmHg, a density of 0.934 g/mL at 25 °C, and a refractive index of 1.4245 at 20˚C .Applications De Recherche Scientifique
Catalyseurs d'Époxydation
Ce composé peut être lié de manière covalente à des oxydes mixtes de titane-silice mésoporeux pour agir comme catalyseurs d'époxydation . L'époxydation est un processus crucial dans la production de nombreux produits chimiques importants, y compris les produits pharmaceutiques et les polymères.
Capture du CO2
Lorsqu'il est immobilisé sur des silices mésoporeuses (SBA-15), ce composé peut être utilisé comme adsorbant pour capturer le CO2 . Cette application est particulièrement pertinente dans le contexte du changement climatique, car elle pourrait potentiellement contribuer à réduire la quantité de CO2 rejetée dans l'atmosphère.
Polymérisation
Une série de xérogels de méthacrylate de 3-(triméthoxysilyl)propyle/N-vinylpyrrolidone (TMSPM/NVP) contenant différentes concentrations de diméthacrylate d'éthylène glycol (EGDMA) comme agent de réticulation ont été préparés par polymérisation en masse à une conversion élevée en utilisant le BPO comme initiateur . Les copolymères ont été caractérisés par FTIR.
Formation d'Hydrogel
Les xérogels TMSPM/NVP peuvent être gonflés dans de l'eau déionisée jusqu'à l'équilibre pour former des hydrogels . Les hydrogels ont une large gamme d'applications, y compris les systèmes de délivrance de médicaments, les échafaudages d'ingénierie tissulaire et les lentilles de contact.
Science des Matériaux
Les propriétés des hydrogels préparés correspondent aux propriétés standard des matériaux qui devraient être utilisés pour les lentilles de contact . Cela suggère que ce composé pourrait être utilisé dans la production de lentilles de contact.
Propriétés Thermiques
Les propriétés thermiques des hydrogels, y compris l'ATG et la température de transition vitreuse (Tg), sont améliorées par l'ajout d'EGDMA . Cela pourrait potentiellement améliorer les performances des hydrogels dans diverses applications.
Mécanisme D'action
Target of Action
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine, also known as (N,N-Diethyl-3-aminopropyl)trimethoxysilane or [3-(Diethylamino)propyl]trimethoxysilane, primarily targets mesoporous titania–silica mixed oxides . These mixed oxides are used in various chemical processes, including epoxidation catalysts .
Mode of Action
The compound interacts with its targets by forming covalent bonds . Specifically, N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine is covalently bonded to the mesoporous titania–silica mixed oxides . This bonding enhances the functionality of the mixed oxides, enabling them to act as effective epoxidation catalysts .
Biochemical Pathways
The primary biochemical pathway affected by N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine involves the process of epoxidation . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. The compound’s interaction with the mesoporous titania–silica mixed oxides enhances their ability to catalyze this reaction .
Result of Action
The molecular and cellular effects of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine’s action primarily involve the enhancement of epoxidation reactions . By covalently bonding to mesoporous titania–silica mixed oxides, the compound increases their catalytic activity, leading to more efficient epoxidation processes .
Action Environment
The action, efficacy, and stability of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture . Therefore, it needs to be stored and handled in a dry environment to maintain its reactivity and effectiveness. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment.
Safety and Hazards
Orientations Futures
(N,N-Diethyl-3-aminopropyl)trimethoxysilane has a wide range of applications in the field of chemistry and materials science. It can be used for the surface modification of a variety of nanomaterials . It can also be covalently bonded to mesoporous titania–silica mixed oxides to act as epoxidation catalysts , and can be used as adsorbents to capture CO2 . These applications suggest potential future directions for this compound in the fields of materials science, environmental science, and catalysis.
Analyse Biochimique
Biochemical Properties
(N,N-Diethyl-3-aminopropyl)trimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the immobilization of biomolecules. It can covalently bond to mesoporous titania-silica mixed oxides, acting as an epoxidation catalyst . Additionally, it can be immobilized on mesoporous silicas (SBA-15) to serve as adsorbents for capturing CO2 . The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes that enhance the efficiency of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (N,N-Diethyl-3-aminopropyl)trimethoxysilane can change over time due to its stability and degradation. The compound is known to react slowly with moisture and water, which can affect its long-term stability . Studies have shown that prolonged exposure to (N,N-Diethyl-3-aminopropyl)trimethoxysilane can lead to gradual changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are important considerations for researchers using this compound in long-term experiments.
Propriétés
IUPAC Name |
N,N-diethyl-3-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDHYRXZZNDOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068275 | |
| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-80-3 | |
| Record name | 3-(Diethylamino)propyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-3-(trimethoxysilyl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE2ARR677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [3-(Diethylamino)propyl]trimethoxysilane contribute to the properties of mesoporous silicas?
A1: [3-(Diethylamino)propyl]trimethoxysilane (DN-MTS) is a key player in introducing basicity to mesoporous silicas. [] The molecule achieves this through its amine group, which can act as a base in chemical reactions. Researchers utilize DN-MTS to modify the surface of mesoporous silicas synthesized using castor oil as a templating agent. [] This functionalization process is confirmed through various characterization techniques like X-ray photoelectron spectroscopy (XPS) and diffuse reflectance infrared fourier transform spectroscopy (DRIFTS). [] The resulting amine-functionalized mesoporous silicas demonstrate catalytic activity in transesterification reactions, with the DN-MTS modification leading to the highest conversion rates compared to other amine silanes. []
Q2: What makes [3-(Diethylamino)propyl]trimethoxysilane a suitable choice for creating basic supports in organic synthesis?
A2: The structure of [3-(Diethylamino)propyl]trimethoxysilane makes it ideal for anchoring onto silica gel, creating a basic support for organic reactions. [] The trimethoxysilane group readily reacts with the silica surface, forming strong Si-O-Si bonds. This covalent attachment ensures the amine group is effectively displayed on the support's surface, ready to participate in reactions. Researchers observed that using a [3-(Diethylamino)propyl]trimethoxysilane-modified silica support in nitroaldol reactions offered a greener alternative to traditional methods. [] The immobilized amine can act as a base, promoting the reaction between aldehydes and nitroalkanes.
Q3: Are there any comparative studies highlighting the effectiveness of [3-(Diethylamino)propyl]trimethoxysilane modifications?
A3: Yes, studies have compared different amine silanes for functionalizing silica supports. Research shows that [3-(Diethylamino)propyl]trimethoxysilane modifications resulted in higher conversions of starting materials in nitroaldol reactions compared to other amine silanes. [] This difference in reactivity can be attributed to the specific structure and basicity of the diethylamino group present in DN-MTS.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


